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molecular formula C17H15NO B8523418 Cyclohexanecarbonitrile, 1-(1-naphthalenyl)-4-oxo- CAS No. 56326-99-9

Cyclohexanecarbonitrile, 1-(1-naphthalenyl)-4-oxo-

Cat. No. B8523418
M. Wt: 249.31 g/mol
InChI Key: GHTDLKIFTFFIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03979444

Procedure details

A mixture of 16.73 g. (0.055 mole) of methyl 5-cyano-5-(1-naphthyl)-2-oxocyclohexanecarboxylate (prepared in Example 11) in 400 ml. of acetic acid and 200 ml. of 10% sulfuric acid is stirred mechanically for about 44 hours. The mixture is then allowed to cool and diluted with water. This mixture is extracted thoroughly with benzene. The organic layer is successively washed with water, sodium bicarbonate solution and brine and evaporated to dryness. The solid residue is recrystallized from acetone to give 10.3 g. (76% yield) of 4-cyano-4-(1-naphthyl)cyclohexanone, having a melting point of 213° to 215°C.
Name
methyl 5-cyano-5-(1-naphthyl)-2-oxocyclohexanecarboxylate
Quantity
0.055 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=[CH:16][CH:15]=2)[CH2:8][CH:7](C(OC)=O)[C:6](=[O:13])[CH2:5][CH2:4]1)#[N:2].C(O)(=O)C.S(=O)(=O)(O)O>O>[C:1]([C:3]1([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=[CH:16][CH:15]=2)[CH2:8][CH2:7][C:6](=[O:13])[CH2:5][CH2:4]1)#[N:2]

Inputs

Step One
Name
methyl 5-cyano-5-(1-naphthyl)-2-oxocyclohexanecarboxylate
Quantity
0.055 mol
Type
reactant
Smiles
C(#N)C1(CCC(C(C1)C(=O)OC)=O)C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 16.73 g
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
This mixture is extracted thoroughly with benzene
WASH
Type
WASH
Details
The organic layer is successively washed with water, sodium bicarbonate solution and brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solid residue is recrystallized from acetone
CUSTOM
Type
CUSTOM
Details
to give 10.3 g

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CCC(CC1)=O)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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